2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine
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Overview
Description
2-(4-Methyl-1H-pyrazol-1-yl)butan-1-amine is a chemical compound belonging to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound features a butan-1-amine group attached to the 4-position of a 4-methyl-1H-pyrazol-1-yl ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methyl-1H-pyrazole and 1-bromobutane.
Reaction Conditions: The reaction involves nucleophilic substitution, where the amine group displaces the bromide ion. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(4-methyl-1H-pyrazol-1-yl)butan-1-one
Reduction: this compound (reduced form)
Substitution: Halogenated derivatives of the pyrazole ring
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-1-yl)butan-1-amine has various applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in biochemical assays to study protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine exerts its effects involves interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
2-(1-Methyl-1H-pyrazol-4-yl)morpholine
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II)
Uniqueness: 2-(4-Methyl-1H-pyrazol-1-yl)butan-1-amine is unique due to its specific structural features, such as the butan-1-amine group attached to the pyrazole ring. This structural difference can lead to distinct biological and chemical properties compared to similar compounds.
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Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8(4-9)11-6-7(2)5-10-11/h5-6,8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTFPMIEOPWEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=C(C=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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